3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound (C₂₃H₁₇ClN₂O₂S₂) is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-chlorophenyl group at position 3 and a 2-oxo-2-phenylethylsulfanyl moiety at position 2 . The SMILES structure (C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl) highlights the cyclopenta ring fused to the thienopyrimidinone core, influencing steric and electronic characteristics .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOYDBQWRGQYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 24
- H : 19
- Cl : 1
- N : 2
- O : 2
- S : 1
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the chlorophenyl and phenylethylsulfanyl groups contributes to its unique properties.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study examining the effects of thienopyrimidine derivatives on breast cancer cells, it was found that these compounds inhibited cell proliferation and promoted apoptosis via the intrinsic pathway. The study highlighted the importance of the chlorophenyl group in enhancing cytotoxicity against MCF-7 cells (human breast cancer cells) .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study:
A recent investigation demonstrated that a structurally similar thienopyrimidine derivative exhibited broad-spectrum antimicrobial activity. The mechanism was attributed to inhibition of bacterial DNA synthesis, making it a potential candidate for further development in treating infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Thienopyrimidine derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
Research Findings:
In vitro studies showed that treatment with thienopyrimidine derivatives reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS) .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can affect various signaling cascades such as MAPK and NF-kB pathways, leading to altered gene expression profiles associated with growth and inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one have shown activity against various cancer cell lines. Research has demonstrated that these compounds can inhibit the growth of cells with mutations in the epidermal growth factor receptor (EGFR), making them potential candidates for targeted cancer therapies .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing thieno and pyrimidine moieties have been studied for their effectiveness against bacterial and fungal strains. The presence of the chlorophenyl group may enhance their interaction with microbial targets, leading to improved efficacy in treating infections.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these interactions can aid in predicting drug-drug interactions and optimizing therapeutic regimens.
Example Synthesis Route
- Starting Materials : Phenylglyoxal hydrate and barbituric acid derivatives.
- Reagents : Use of acid catalysts such as p-toluenesulfonic acid.
- Procedure : Refluxing the reactants in an ethanol solution for a specified duration leads to the formation of the target compound.
This method emphasizes atom economy and ease of purification, making it suitable for large-scale synthesis.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs include:
- Core Modifications: The target compound contains a cyclopenta-fused thieno[3,2-d]pyrimidinone, whereas analogs like 2k () and 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () feature simpler thieno[2,3-d]pyrimidinone cores. Ring Substitutions: Compound 2k (C₁₅H₁₄ClN₃O₂S₂) has a 6-ethyl group, while the target compound lacks alkyl chains on the core, reducing lipophilicity .
- Substituent Diversity: Halogen Effects: Replacing the 4-chlorophenyl group with 4-fluorophenyl () or 2-chlorophenyl () alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability, while additional chlorine atoms (e.g., : C₂₄H₁₈Cl₂N₂O₂S₂) increase hydrophobicity . Sulfanyl Chain Modifications: The target’s phenylethylsulfanyl group contrasts with morpholino-2-oxoethylsulfanyl () or acetamide-linked sulfanyl (). Polar groups (e.g., morpholino, amide) improve aqueous solubility but may reduce membrane permeability .
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility: Analogs with polar substituents (e.g., ’s morpholino group) are predicted to have improved water solubility, whereas chloro- and phenyl-rich derivatives (e.g., ) are more lipophilic .
- Bioavailability : The cyclopenta ring in the target compound may reduce metabolic degradation due to steric hindrance, a trait shared with cyclopenta-fused analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
